tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate
CAS No.: 172348-63-9
Cat. No.: VC2257108
Molecular Formula: C13H25NO3
Molecular Weight: 243.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 172348-63-9 |
|---|---|
| Molecular Formula | C13H25NO3 |
| Molecular Weight | 243.34 g/mol |
| IUPAC Name | tert-butyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate |
| Standard InChI | InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-8-10-4-6-11(9-15)7-5-10/h10-11,15H,4-9H2,1-3H3,(H,14,16) |
| Standard InChI Key | KSXPGASLEFGROT-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC1CCC(CC1)CO |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1CCC(CC1)CO |
Introduction
Chemical Identity and Structural Properties
tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate is a carbamate derivative characterized by a tert-butyl group attached to a trans-cyclohexane ring via a carbamate linkage. This compound contains functional groups that make it particularly useful in synthetic organic chemistry, especially in pharmaceutical intermediate synthesis. The specific geometric configuration of the trans-cyclohexane ring provides distinct reactivity and physical properties that differentiate it from its cis isomer counterparts.
The compound's structural architecture features a hydroxymethyl group and an N-Boc-protected aminomethyl group positioned in a trans configuration on the cyclohexane ring. This spatial arrangement creates a molecule with well-defined geometry and reactivity profiles, making it suitable for stereoselective transformations in multistep synthetic routes. The presence of the tert-butyloxycarbonyl (Boc) protecting group provides stability during various reaction conditions while maintaining selective deprotection capabilities.
Physical and Chemical Properties
The essential physical and chemical properties of tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 172348-63-9 |
| Molecular Formula | C₁₃H₂₅NO₃ |
| Molecular Weight | 243.34 g/mol |
| IUPAC Name | tert-butyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate |
| Standard InChI | InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-8-10-4-6-11(9-15)7-5-10/h10-11,15H,4-9H2,1-3H3,(H,14,16) |
| Standard InChIKey | KSXPGASLEFGROT-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC1CCC(CC1)CO |
| Physical State | Solid (at standard conditions) |
Synthesis Methodologies
Standard Synthetic Approach
tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate is typically synthesized through the reaction of trans-4-(aminomethyl)cyclohexanemethanol with di-tert-butyl dicarbonate (Boc₂O). This reaction represents a standard N-protection strategy widely employed in organic synthesis. The Boc protection proceeds selectively at the amine functionality, leaving the hydroxyl group unaffected due to the preferential reactivity of di-tert-butyl dicarbonate toward nucleophilic nitrogen centers over oxygen nucleophiles.
The typical reaction conditions involve:
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Dissolution of trans-4-(aminomethyl)cyclohexanemethanol in a suitable solvent (often a mixture of water and dioxane or THF)
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Addition of di-tert-butyl dicarbonate at controlled temperature (usually 0-25°C)
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Maintenance of slightly basic conditions (pH 8-9) using sodium bicarbonate or triethylamine
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Reaction completion typically observed within 2-8 hours
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Purification through extraction and crystallization or column chromatography
This synthetic approach typically yields the desired product in yields exceeding 85%, with high purity suitable for further synthetic applications.
Alternative Synthetic Routes
In pharmaceutical research contexts, alternative routes for synthesizing similar Boc-protected cyclohexylmethyl derivatives have been reported. One such method involves using 1,1'-carbonyldiimidazole (CDI) in acetonitrile in the presence of potassium phosphate as an alternative to phosgene-based reagents, offering improved process safety . This approach represents part of a general trend toward developing more environmentally benign synthetic methodologies for the preparation of carbamate intermediates.
Another synthetic pathway described in the literature involves the reaction of cyclohexanedimethanol building blocks with appropriate isocyanates, followed by elongation using rhodium acetate catalyzed insertion reactions with tert-butyl diazoacetate . This methodology provides access to structurally related compounds with variations in the carbamate functionality.
Applications in Synthetic Chemistry
Role as a Synthetic Intermediate
tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate serves as a valuable intermediate in multistep organic synthesis due to its protective Boc group and functional versatility. The compound features two primary functional groups that can undergo selective transformations:
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The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups through substitution reactions
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The Boc-protected amine provides a latent amino functionality that can be readily unveiled under acidic conditions
These characteristics make the compound particularly useful in the synthesis of more complex molecules requiring precise control over functional group manipulations. The trans stereochemistry of the cyclohexane ring provides defined spatial orientation of the functional groups, which is often crucial in stereoselective synthesis applications.
Pharmaceutical Research Applications
In pharmaceutical research, tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate and structurally similar compounds have been utilized as building blocks in the development of prostacyclin receptor agonists for potential therapeutic applications . The compound's hydroxymethyl group can be functionalized to introduce various moieties, including carbamate linkages that connect to additional structural elements.
For example, the research literature describes the transformation of related compounds through alkylation with tert-butyl bromoacetate utilizing 50% aqueous sodium hydroxide and tetrabutylammonium bromide in toluene . Such transformations highlight the versatility of this compound class in constructing more complex bioactive molecules.
Role in Prostacyclin Receptor Agonist Development
Structural Modifications and SAR Studies
Related cyclohexylmethyl carbamate derivatives have been utilized in structure-activity relationship (SAR) studies for the development of orally active prostacyclin receptor agonists . These studies have explored variations in the biaryl carbamate portion while maintaining the trans-cyclohexanedimethanol scaffold. The hydroxymethyl group of compounds like tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate provides a key attachment point for introducing these structural variations.
Research has demonstrated that compounds developed through these structural modification pathways can exhibit potent activity at prostacyclin receptors, with functional potency in the nanomolar range . This highlights the importance of compounds like tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate as foundation scaffolds in medicinal chemistry research aimed at developing novel therapeutics.
Synthetic Transformation Pathways
The transformation of tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate into more complex bioactive molecules typically involves sequential functional group modifications. A general synthetic pathway might involve:
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Activation or functionalization of the hydroxymethyl group (e.g., through carbamoylation or other derivatization)
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Introduction of aryl or other substituents through coupling reactions
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Removal of the Boc protecting group under acidic conditions
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Further functionalization of the revealed amine group
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Final deprotection or modification steps to yield the target bioactive compound
These transformations demonstrate the compound's utility as a versatile building block in the construction of medicinally relevant molecules with specific pharmacological profiles .
Analytical Characterization
Spectroscopic Properties
tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate exhibits characteristic spectroscopic features that facilitate its identification and purity assessment. Typical spectroscopic data includes:
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Infrared (IR) spectroscopy: Characteristic absorption bands at approximately 3400-3300 cm⁻¹ (O-H stretching), 3350-3300 cm⁻¹ (N-H stretching), 1700-1680 cm⁻¹ (C=O stretching of carbamate), and 1170-1150 cm⁻¹ (C-O stretching)
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Nuclear Magnetic Resonance (NMR) spectroscopy: Distinctive signals in ¹H NMR include the tert-butyl protons (singlet at approximately δ 1.4 ppm), methylene protons adjacent to the hydroxyl and carbamate groups (multiplets at δ 3.0-3.5 ppm), and the carbamate NH proton (broad singlet at δ 4.5-5.0 ppm)
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Mass spectrometry: The compound typically exhibits a molecular ion peak corresponding to its molecular weight (243.34 g/mol), with fragmentation patterns characteristic of Boc group loss (loss of 56 or 100 mass units) and other structural features
These spectroscopic characteristics provide crucial data for structural confirmation and purity assessment during synthesis and application of this compound.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed for purity assessment and reaction monitoring during the synthesis and utilization of tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate. Typical HPLC conditions might include C18 reversed-phase columns with gradient elution using acetonitrile/water mixtures, while TLC analysis often employs silica gel plates with hexane/ethyl acetate solvent systems.
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